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molecular formula C14H12N2 B8519928 Benzene, 1-(diazophenylmethyl)-2-methyl- CAS No. 52506-26-0

Benzene, 1-(diazophenylmethyl)-2-methyl-

Cat. No. B8519928
M. Wt: 208.26 g/mol
InChI Key: ZAKRDQHEKDSAOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04083837

Procedure details

To (2-methylphenyl)phenyl ketone hydrazone (10.5 g, 0.05 moles) dissolved in 1,2-dichloroethane (50 ml) containing iodide (2 ml, 1% w/v solution) and 1,1,3,3-tetramethylguanidine (22.5 ml) was added peracetic acid solution (11.4 ml, 1.27 × 0.05 moles) at 0° over 30 minutes. After the addition the mixture was stirred for 5 minutes longer. The red solution was washed with water (5 × 200 ml), dried over sodium sulphate and made up to 250 ml in a volumetric flask. An aliquot (50 ml) treated with excess acetic acid yielded 221 ml gas corrected to NTP which corresponded to a 98.6% yield of diazoalkane. The compound was characterised by a major absorption at 2050 cm-1 and λmax 516 nm. A solid ester derivative was made by treating (5R, 6R, 1S, 3S)-2,2-dimethyl-6-phenylacetamidopenam-3-carboxylic acid 1-oxide in chloroform with an aliquot of the diazoalkane solution. After gas evolution had ceased the slightly yellow solution was washed with 5% sodium bicarbonate solution, water, and the organic residue left after removal of the organic solvent crystallised from hot propan-2-ol. The solid was identified as (2-methylphenyl)phenylmethyl (5R, 6R, 3S, 1S)-2,2-dimethylpenam-6-phenylacetamidopenam-3-carboxylate 1-oxide by its n.m.r. spectrum and melting point and mixed melting point 140° - 145° with an authentic sample of the ester.
Name
(2-methylphenyl)phenyl ketone hydrazone
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
22.5 mL
Type
reactant
Reaction Step Two
Name
peracetic acid
Quantity
11.4 mL
Type
reactant
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[N:15][NH2:16])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[I-].CN(C)C(N(C)C)=N.C(OO)(=O)C>ClCCCl>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[N+:15]=[N-:16]

Inputs

Step One
Name
(2-methylphenyl)phenyl ketone hydrazone
Quantity
10.5 g
Type
reactant
Smiles
CC1=C(C=CC=C1)C(C1=CC=CC=C1)=NN
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[I-]
Name
Quantity
22.5 mL
Type
reactant
Smiles
CN(C(=N)N(C)C)C
Step Three
Name
peracetic acid
Quantity
11.4 mL
Type
reactant
Smiles
C(C)(=O)OO

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 5 minutes longer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition the mixture
WASH
Type
WASH
Details
The red solution was washed with water (5 × 200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
made up to 250 ml in a volumetric flask
ADDITION
Type
ADDITION
Details
An aliquot (50 ml) treated with excess acetic acid

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC1=C(C=CC=C1)C(=[N+]=[N-])C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: VOLUME 221 mL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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